molecular formula C18H24N2O5 B593980 4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid CAS No. 1260639-30-2

4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid

Cat. No.: B593980
CAS No.: 1260639-30-2
M. Wt: 348.399
InChI Key: PJMIVTFVUNYMJR-UHFFFAOYSA-N
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Description

4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a benzoic acid moiety. This compound is often used in the development of pharmaceuticals and as a building block in organic synthesis due to its structural versatility and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Amidation Reaction: The Boc-protected piperidine is then reacted with 4-aminobenzoic acid under appropriate conditions to form the amide bond. This step often requires coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Carboxylate salts or esters.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives depending on the reactants used.

Scientific Research Applications

4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Employed in the design of bioactive compounds and as a linker in the synthesis of bioconjugates.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The molecular targets and pathways involved would vary based on the specific therapeutic context, often involving interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
  • 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
  • 1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid

Uniqueness

4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of both Boc and benzoic acid groups. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it valuable for constructing complex molecular architectures.

By comparing it with similar compounds, its unique structural features and reactivity can be highlighted, showcasing its potential in various scientific and industrial applications.

Properties

IUPAC Name

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-11-5-4-6-14(20)15(21)19-13-9-7-12(8-10-13)16(22)23/h7-10,14H,4-6,11H2,1-3H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMIVTFVUNYMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733725
Record name 4-{[1-(tert-Butoxycarbonyl)piperidine-2-carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260639-30-2
Record name 4-{[1-(tert-Butoxycarbonyl)piperidine-2-carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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